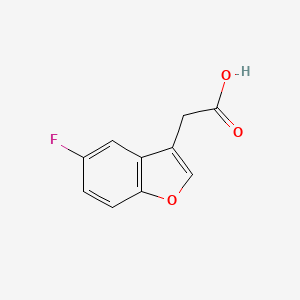

2-(5-fluorobenzofuran-3-yl)acetic Acid

Description

Contextualizing Benzofuran (B130515) Scaffolds in Modern Chemical Research

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone scaffold in drug discovery and natural product chemistry. scienceopen.comnih.gov This structural motif is found in a multitude of naturally occurring compounds and synthetic molecules that exhibit a vast array of pharmacological properties. scienceopen.comnih.gov These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects, among others. nih.govnih.gov

The versatile biological profile of the benzofuran nucleus has led to it being described as a "privileged structure" in medicinal chemistry. nih.gov This term signifies that the scaffold is capable of binding to a variety of biological targets, making it a valuable starting point for the design of novel therapeutic agents. nih.gov Consequently, considerable research effort has been dedicated to developing innovative synthetic methods to construct and functionalize the benzofuran ring system, aiming to explore its full therapeutic potential. nih.govmdpi.com Structure-activity relationship (SAR) studies on benzofuran derivatives are a major focus, seeking to understand how different substituents on the ring system influence biological activity and selectivity. nih.govresearchgate.net

Significance of Acetic Acid Moiety in Furan-Fused Systems

The acetic acid group, when attached to an aromatic or heteroaromatic ring system, forms a class of compounds known as aryl or heteroaryl acetic acids. This structural feature is a well-established pharmacophore, most famously recognized in many non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group is often crucial for the mechanism of action, which can involve the inhibition of enzymes like cyclooxygenase (COX).

In the broader context of drug design, the inclusion of a carboxylic acid moiety serves several key functions. Its acidic nature allows for the formation of salts, which can significantly improve the aqueous solubility and bioavailability of a drug candidate. Furthermore, the carboxyl group is an excellent hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with amino acid residues in the active sites of target proteins and receptors. This capability is critical for achieving high binding affinity and biological efficacy. The presence and position of the acetic acid group can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Research Trajectory of 2-(5-fluorobenzofuran-3-yl)acetic Acid within Benzofuran Chemistry

The specific research trajectory of this compound appears to be embedded within the wider exploration of substituted benzofuran-3-acetic acids. While extensive studies on this exact molecule are not widely published, the available literature points towards its role as a synthetic intermediate and a member of compound libraries designed for biological screening. The CAS number for this compound is 252978-96-4. bldpharm.com

Research in this area has produced various synthetic methodologies for accessing the benzofuran-3-acetic acid core. One prominent method involves the reaction of substituted 4-bromomethylcoumarins with aqueous sodium hydroxide (B78521) at reflux temperatures, which provides a convenient route to these structures with good yields and straightforward workups. researchgate.net Another approach utilizes a three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid. researchgate.net The synthesis and crystal structure of closely related analogs, such as 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, have been reported, indicating a focus on the fundamental chemical characterization of this class of compounds. nih.gov This foundational work on synthesis and structure is essential for enabling subsequent biological evaluation and the development of structure-activity relationships.

Table 1: Synthetic Approaches to Substituted Benzofuran-3-ylacetic Acids

| Method | Key Reactants | Conditions | Reference |

|---|---|---|---|

| Coumarin Rearrangement | Substituted 4-bromomethylcoumarins | Aqueous Sodium Hydroxide, Reflux | researchgate.net |

| Three-Component Condensation | Polyalkoxyphenols, Arylglyoxals, Meldrum's Acid | Multi-step one-pot reaction, often with acid-catalyzed cyclization | researchgate.net |

| Intramolecular Cyclization | Phenoxy Acetic Acid Ethyl Esters | Sodium Ethoxide in Ethanol | tandfonline.com |

| Multi-component Reaction | Acetovanillone, 4-methoxyphenylglyoxal, Meldrum's Acid | Condensation followed by acid-catalyzed cyclization | mdpi.com |

Scope and Objectives of Research on this compound

The primary scope of research involving this compound and its analogs is the discovery and development of novel, biologically active compounds. The strategic combination of the "privileged" benzofuran scaffold with the pharmacologically significant acetic acid moiety creates a molecule with high potential for therapeutic applications.

The main objectives of this line of research can be summarized as:

Synthetic Innovation: To develop efficient, high-yield, and versatile synthetic routes to access a diverse range of substituted benzofuran-3-ylacetic acids. This includes optimizing reaction conditions and exploring novel chemical pathways.

Chemical Characterization: To thoroughly characterize the synthesized compounds using modern analytical techniques (e.g., NMR, Mass Spectrometry, X-ray crystallography) to confirm their structures and understand their chemical properties.

Biological Screening: To evaluate these compounds against a variety of biological targets to identify potential therapeutic activities, such as anticancer, anti-inflammatory, or antimicrobial effects.

Structure-Activity Relationship (SAR) Elucidation: To systematically modify the structure of the lead compounds—for instance, by altering substituents on the benzofuran ring—and assess how these changes affect biological potency and selectivity. This is crucial for optimizing the molecular design and developing compounds with improved therapeutic profiles. nih.gov

The data below illustrates the anticancer potential found in the broader class of benzofuran derivatives, providing a rationale for the continued synthesis and investigation of new analogs like this compound.

Table 2: Representative Antiproliferative Activity of Benzofuran Derivatives

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Aroyl-5-N-hydroxyacrylamide benzo[b]furan | HeLa (Cervical Cancer) | 5-23 nM | mdpi.com |

| 2-Aroyl-5-N-hydroxyacrylamide benzo[b]furan | MDA-MB-231 (Breast Cancer) | Equipotent to reference drug CA-4 | mdpi.com |

| Benzofuran derivative with 5-nitrofuran-2-yl substituent | Staphylococcus aureus (MRSA) | MIC = 15.62 µg/mL | nih.gov |

| 2-(Thiophen-2-yl)acetic Acid Derivative | A549 (Lung Cancer) | Low micromolar range | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(5-fluoro-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIKCHVZCYCPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CO2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252978-96-4 | |

| Record name | 2-(5-fluoro-1-benzofuran-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Structure Activity Relationship Sar Studies of 2 5 Fluorobenzofuran 3 Yl Acetic Acid

Chemical Transformations of the Carboxylic Acid Group in 2-(5-fluorobenzofuran-3-yl)acetic Acid

The carboxylic acid group of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives such as esters and amides. These transformations can significantly alter the compound's physicochemical properties, including polarity, solubility, and ability to form hydrogen bonds, thereby influencing its biological activity.

The conversion of the carboxylic acid to amides and esters is a common strategy in medicinal chemistry to explore new chemical space and improve pharmacokinetic properties.

Amide Formation: The synthesis of amides from this compound can be achieved through various standard coupling methods. Typically, the carboxylic acid is first activated to facilitate the reaction with a primary or secondary amine. Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.govluxembourg-bio.com The reaction proceeds by forming an active O-acylurea intermediate, which then reacts with the amine to yield the desired amide. luxembourg-bio.com This methodology has been successfully applied to analogous benzofuran (B130515) acetic acids to produce a variety of N-substituted acetamide (B32628) derivatives. nih.govresearchgate.net

Esterification: Ester derivatives of this compound are typically synthesized through Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid. Alternatively, esters can be formed under milder conditions, for example, by reacting the parent acid with alkyl halides in the presence of a base. The reverse reaction, the alkaline hydrolysis of an ester like ethyl 2-(5-fluoro-3-alkylsulfanyl-1-benzofuran-2-yl)acetate using potassium hydroxide (B78521), is a well-established method to obtain the parent carboxylic acid, confirming the feasibility of the ester linkage. nih.govnih.gov

| Transformation | Typical Reagents | Resulting Functional Group | Reference Example |

|---|---|---|---|

| Amide Formation | Amine (R-NH₂), EDCI, DCM | -C(O)NHR (Amide) | Synthesis of 2-(benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide nih.gov |

| Esterification | Alcohol (R-OH), H₂SO₄ (catalyst) | -C(O)OR (Ester) | Synthesis of various ester derivatives from secondary metabolites medcraveonline.com |

| Ester Hydrolysis (Reverse Reaction) | KOH, Water, Methanol | -C(O)OH (Carboxylic Acid) | Hydrolysis of ethyl 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetate nih.gov |

Beyond the carboxylic acid group, modifications to the benzofuran scaffold and the fluoro substituent are critical for probing the structure-activity relationships. Introducing various substituents at different positions of the benzofuran ring can significantly impact the compound's therapeutic potential. nih.gov Earlier SAR studies on benzofuran derivatives have indicated that substitutions at the C-2 position can be crucial for cytotoxic activity. mdpi.com

The fluorine atom at the C-5 position plays a significant role in the molecule's electronic properties and metabolic stability. researchgate.net To understand its importance, synthetic strategies may involve replacing the fluorine with other halogens (e.g., chlorine, bromine) or with electron-donating or electron-withdrawing groups. For instance, studies on related benzofuran structures have shown that the position of a halogen substituent is a critical determinant of biological activity. mdpi.com Such modifications help in mapping the steric and electronic requirements of the target protein's binding pocket.

Rational Design of this compound Derivatives for Enhanced Biological Functionality

The rational design of novel derivatives of this compound aims to create compounds with improved potency, selectivity, and pharmacokinetic profiles. This process often involves computational methods, such as molecular docking, to predict the binding interactions of designed analogs with a specific biological target. rsc.orgnih.gov

Starting from a lead compound, new derivatives can be designed by applying strategies like scaffold hopping or by introducing functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target. nih.gov For example, if the target protein has a specific hydrophobic pocket, derivatives with lipophilic substituents on the benzofuran ring could be designed to enhance binding affinity. Similarly, if a hydrogen bond donor is required, an amide derivative could be synthesized to fulfill this role. This structure-based approach allows for the targeted synthesis of compounds with a higher probability of desired biological activity. rsc.org

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

SAR analysis systematically investigates how changes in the chemical structure of a compound affect its biological activity. For analogs of this compound, this involves correlating structural modifications with changes in potency and selectivity.

Substituents can profoundly influence a molecule's properties and its interactions with biological targets. The strategic incorporation of fluorine, for instance, is a common tactic in medicinal chemistry due to its unique effects. researchgate.net

Other Substituents: The introduction of other groups on the benzofuran ring can also modulate activity. For example, adding hydroxyl groups can provide new hydrogen bonding points, which may be essential for antibacterial activity. rsc.org Electron-withdrawing groups like nitrile or electron-donating groups can be introduced to fine-tune the electronic character of the aromatic system, which can be critical for binding to target proteins.

| Substituent/Modification | Potential Impact on Properties | Effect on Bioactivity | Reference |

|---|---|---|---|

| Fluorine (at C-5) | Increases lipophilicity, enhances metabolic stability, tunes electronic properties. | Can significantly enhance biological potency and pharmacokinetic profile. | researchgate.net |

| Amide/Ester Group (from carboxylic acid) | Alters polarity, solubility, and hydrogen bonding capacity. | Modulates cell permeability and interaction with target binding sites. | nih.govmedcraveonline.com |

| Hydroxyl Group (on benzofuran core) | Increases polarity, provides hydrogen bonding sites. | Can be essential for specific activities, such as antibacterial effects. | rsc.org |

| Halogens (Br, Cl) (on benzofuran core) | Increases lipophilicity and can form halogen bonds. | The position of the halogen is a critical determinant of activity. | mdpi.com |

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis of this compound and its derivatives helps to understand the spatial arrangement of atoms and functional groups.

Crystal structure analyses of closely related compounds, such as 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid and 2-(5-fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid, reveal that the benzofuran unit is essentially planar. nih.govnih.gov In the solid state, the carboxylic acid groups of these molecules are involved in intermolecular O-H···O hydrogen bonds, which link the molecules into centrosymmetric dimers. nih.govnih.gov It is highly probable that this compound adopts a similar planar conformation and dimeric structure.

The fluorine substituent itself can govern the local conformation of a molecule through stereoelectronic effects. nih.gov The activity of a derivative is often correlated with its ability to adopt a low-energy conformation that is complementary to the binding site of the target protein. Therefore, understanding the preferred conformations of different analogs is essential for explaining their biological activities and for designing new, more potent compounds.

Structural Characterization and Advanced Spectroscopic Studies of 2 5 Fluorobenzofuran 3 Yl Acetic Acid and Its Derivatives

X-ray Crystallography in the Elucidation of Solid-State Structure

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Studies on derivatives of 2-(5-fluorobenzofuran-3-yl)acetic acid reveal consistent and predictable patterns of intermolecular interactions that dictate their solid-state structures.

A key structural feature observed in the crystal structures of several benzofuran-3-yl)acetic acid derivatives is the formation of centrosymmetric dimers. nih.govnih.govscienceopen.com This supramolecular assembly arises from strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules. Specifically, the hydroxyl group of one carboxylic acid acts as a hydrogen bond donor to the carbonyl oxygen of the second molecule, and vice versa, creating a characteristic eight-membered ring synthon.

For instance, the crystal structure of 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid shows that the benzofuran (B130515) unit is nearly planar. nih.gov The molecules are linked by intermolecular O–H⋯O hydrogen bonds, forming the typical centrosymmetric dimers. nih.gov These dimers are further organized into stacks through other interactions, including C—H⋯O and C—H⋯F bonds. nih.gov Similarly, the methoxy derivative, 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, also forms dimers via O—H⋯O hydrogen bonds, which then assemble into layers. nih.govscienceopen.com

The crystallographic parameters for several derivatives have been determined, highlighting the similarities in their packing motifs despite variations in the substituent at the 5-position.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid | C₁₁H₉FO₃S | Monoclinic | P2₁/c | a = 7.5179 Å, b = 27.325 Å, c = 5.0582 Å, β = 90.478° | nih.gov |

| 2-(5-methoxy-1-benzofuran-3-yl)acetic acid | C₁₁H₁₀O₄ | Monoclinic | P2₁/c | a = 5.8096 Å, b = 13.2034 Å, c = 12.5738 Å, β = 97.641° | nih.govscienceopen.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the structure of organic molecules in solution. Through ¹H and ¹³C NMR, along with two-dimensional techniques, the connectivity and chemical environment of each atom in the molecule can be determined.

For complex derivatives such as 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, the structure was unequivocally confirmed using ¹H and ¹³C NMR spectroscopy. mdpi.com The ¹H NMR spectrum of this derivative showed characteristic signals for the protons of the carboxymethylene group (-CH₂COOH) at δ 3.89 ppm and the acidic proton at δ 12.57 ppm. mdpi.com The presence and specific chemical shifts of these signals, along with those from the aromatic and substituent groups, provide a complete picture of the molecular structure in solution.

While a complete spectral assignment for the parent compound this compound is not detailed in the available literature, the analysis of its derivatives establishes the utility of NMR. The characterization of such compounds typically involves a combination of 1D and 2D NMR experiments:

¹H NMR: Determines the number of different types of protons and their integration reveals the ratio between them. Chemical shifts indicate the electronic environment, and splitting patterns reveal adjacent protons.

¹³C NMR: Shows the number of non-equivalent carbons.

| Functional Group | Proton (¹H) Chemical Shift (δ, ppm) Range | Carbon (¹³C) Chemical Shift (δ, ppm) Range | Key Correlations |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 180 | HMBC from -CH₂- protons |

| Methylene (-CH₂-) | ~3.8 | ~30 | COSY to aromatic protons (if applicable); HMBC to COOH carbon |

| Benzofuran Aromatic (Ar-H) | 6.5 - 8.0 | 105 - 160 | COSY between adjacent aromatic protons |

Note: The chemical shift values are typical ranges for benzofuran acetic acid derivatives and may vary based on specific substitution and solvent.

Mass Spectrometry and High-Resolution Techniques for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly crucial as it measures the mass-to-charge ratio (m/z) with extremely high accuracy, allowing for the determination of the elemental composition of a molecule.

The molecular structure of newly synthesized benzofuran derivatives is routinely confirmed by HRMS. For example, the structure of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid was validated using HRMS with electrospray ionization (ESI). mdpi.com The experimentally measured m/z for the protonated molecule ([M+H]⁺) was found to be 355.1173, which corresponded precisely with the calculated value of 355.1176 for the molecular formula C₂₀H₁₈O₆. mdpi.com This high degree of accuracy confidently confirms the elemental composition and, in conjunction with NMR data, the molecular structure.

HRMS is also a primary tool for assessing the purity of a sample. The presence of ions corresponding to potential impurities or side-products can be detected with high sensitivity, ensuring the integrity of the compound under study. The technique is indispensable in synthetic chemistry for verifying the successful formation of the target product. chemrxiv.org

Vibrational Spectroscopy (IR, Raman) in the Analysis of Functional Groups

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, and absorption of IR radiation or scattering in Raman spectroscopy at these frequencies creates a unique spectral fingerprint for the molecule. nih.govmdpi.com

The analysis of benzofuran acetic acid derivatives reveals distinct vibrational bands corresponding to their key functional groups. For 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, the IR spectrum showed characteristic absorption bands (ν, cm⁻¹) at 1720 cm⁻¹ for the carboxylic acid carbonyl (C=O) group and a broad band around 3418 cm⁻¹ associated with the hydroxyl (O-H) stretch. mdpi.com

Studies on related benzofuran structures often employ a combined approach of experimental spectroscopy and computational calculations (e.g., Density Functional Theory, DFT) to make precise vibrational assignments. researchgate.net This synergy allows for a deeper understanding of the vibrational modes of the molecule.

Key functional groups and their expected vibrational frequencies for this compound include:

O–H stretch (Carboxylic Acid): A very broad band, typically in the 3500-2500 cm⁻¹ region.

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

C–O–C stretch (Benzofuran Ether): Bands typically found in the 1250-1050 cm⁻¹ region.

C–F stretch (Aromatic): A strong band typically appearing in the 1250-1100 cm⁻¹ range.

C=C stretch (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.

These techniques are essential for confirming the presence of the core benzofuran acetic acid scaffold and the specific substituents on the aromatic ring. nih.govacs.org

Computational Chemistry and Molecular Modeling of 2 5 Fluorobenzofuran 3 Yl Acetic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for understanding the intrinsic electronic structure and predicting the reactivity of molecules. nih.gov While specific DFT studies on 2-(5-fluorobenzofuran-3-yl)acetic acid are not extensively published, the methodologies are well-established through research on analogous benzofuran (B130515) structures. physchemres.orgresearchgate.net These studies provide a framework for predicting its properties.

DFT calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net Such calculations can optimize the molecule's geometry, confirming findings from experimental methods like X-ray crystallography that the benzofuran unit is essentially planar. nih.govnih.gov

Key electronic properties derived from these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (red regions) around the oxygen atoms of the carboxylic acid group and the fluorine atom, indicating sites for electrophilic interaction, while positive potential (blue regions) would be expected around the acidic hydrogen. nih.gov Other reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can also be computed to build a comprehensive reactivity profile. nih.gov

Table 1: Typical Parameters and Outputs of DFT Calculations for Benzofuran Derivatives

| Parameter/Output | Description | Typical Method/Basis Set | Reference Application |

|---|---|---|---|

| Optimized Geometry | Calculation of the lowest energy 3D structure, including bond lengths and angles. | DFT/B3LYP/6-311++G(d,p) | Comparison with experimental X-ray crystal structures. researchgate.netnih.gov |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity. | TD-DFT | Prediction of electronic transitions and stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface, identifying reactive sites. | DFT | Predicting sites for non-covalent interactions with biological targets. nih.gov |

| Vibrational Frequencies | Prediction of infrared and Raman spectra for comparison with experimental data. | DFT/B3LYP | Structural confirmation and analysis of intermolecular interactions. researchgate.net |

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with biological macromolecules, such as proteins or nucleic acids. figshare.com

In a typical MD simulation, the system (e.g., the ligand in a solvent or a ligand-protein complex) is set up using a specific force field, such as OPLS, AMBER, or GAFF2, which defines the potential energy of the particles. mdpi.comfigshare.com The system is solvated, often using a water model like TIP3P, and ions are added to neutralize the charge. mdpi.com The simulation then proceeds for a set duration (from nanoseconds to microseconds), solving Newton's equations of motion for the system. figshare.com

One key application is conformational sampling. While the benzofuran core is rigid, the acetic acid side chain can rotate. MD simulations can explore the preferred orientations (conformations) of this side chain in different environments (e.g., in water versus bound to a protein). Another critical use is in studying ligand-target interactions. By simulating the compound within the binding site of a target protein, MD can assess the stability of the binding pose. rsc.org Analyses of the simulation trajectory, such as calculating the Root Mean Square Deviation (RMSD) of the ligand and protein, can indicate whether the complex is stable. mdpi.com The Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein upon ligand binding. mdpi.com Furthermore, specific interactions, like hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation to understand the key determinants of binding affinity. mdpi.com

Table 2: Standard Workflow for Molecular Dynamics (MD) Simulation of a Ligand-Target Complex

| Step | Description | Common Software/Tools | Key Output/Analysis |

|---|---|---|---|

| 1. System Preparation | Building the initial 3D model of the ligand-protein complex, adding solvent (water) and ions. | GROMACS, AMBER, Desmond | A fully solvated and neutralized system ready for simulation. |

| 2. Energy Minimization | Removing steric clashes and relaxing the system to a low-energy starting conformation. | Steepest Descent, Conjugate Gradient | A stable starting structure for the simulation. |

| 3. Equilibration | Gradually heating the system to the target temperature and adjusting the pressure while restraining the protein and ligand. | NVT (Canonical) and NPT (Isothermal-Isobaric) ensembles | A system equilibrated at the desired temperature and pressure. |

| 4. Production MD | Running the simulation for the desired length of time without restraints. | GROMACS, AMBER, Desmond | A trajectory file containing the coordinates of all atoms over time. |

| 5. Trajectory Analysis | Analyzing the simulation output to understand the system's dynamics and interactions. | VMD, PyMOL | RMSD, RMSF, hydrogen bond analysis, interaction energy calculations. mdpi.com |

Ligand-Based and Structure-Based Drug Design Approaches Utilizing this compound Scaffold

The this compound structure represents a "scaffold," a core chemical framework that can be systematically modified to develop new therapeutic agents. Both ligand-based and structure-based drug design strategies can be employed for this purpose.

Ligand-Based Drug Design is used when the 3D structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures often have similar biological activities. Starting with the this compound scaffold, a library of derivatives can be synthesized by modifying various positions, for example, by adding different substituents to the benzene (B151609) ring or altering the acetic acid side chain. These compounds are then tested for a specific biological activity. The resulting data are used to build a Structure-Activity Relationship (SAR) model, which correlates chemical features with biological function. researchgate.net This SAR model can then predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

Structure-Based Drug Design is applicable when the 3D structure of the target protein is known, typically from X-ray crystallography or cryo-electron microscopy. nih.gov This is an iterative and highly rational approach. nih.gov First, the this compound scaffold can be computationally "docked" into the active site of the target protein. This docking predicts the most likely binding pose and affinity. Analysis of this pose reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) and identifies empty pockets within the active site. nih.gov This information guides chemists to design modifications to the scaffold that can form additional favorable interactions or better fill the binding pocket, thus improving potency and selectivity. cardiff.ac.uk For instance, if an empty hydrophobic pocket is near the fluorine atom's position, replacing it with a larger hydrophobic group might enhance binding. The newly designed compounds are then synthesized and tested, and the cycle repeats.

Scaffold Analysis and Chemoinformatic Studies of Fluorobenzofuran Acetic Acid Derivatives

Chemoinformatics involves the use of computational methods to analyze chemical data, which is crucial for evaluating the potential of a compound scaffold in drug discovery. nih.gov For a library of derivatives based on the fluorobenzofuran acetic acid scaffold, chemoinformatic studies would focus on profiling their physicochemical properties and predicting their "drug-likeness."

A primary step is the calculation of key molecular descriptors. These include fundamental properties like molecular weight (MW), logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the polar surface area (PSA). These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to predict if a compound is likely to have good oral bioavailability. nih.gov

Beyond basic properties, chemoinformatic tools are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov For instance, models can predict a compound's permeability across biological membranes (e.g., using the Parallel Artificial Membrane Permeability Assay or PAMPA model), its binding to plasma proteins, its potential to inhibit crucial metabolic enzymes like Cytochrome P450s (which can lead to drug-drug interactions), and its potential toxicity. mdpi.com

Scaffold analysis also involves evaluating chemical diversity and novelty. By comparing the fluorobenzofuran acetic acid scaffold to known drugs and chemical databases, its uniqueness and potential for generating novel intellectual property can be assessed. mdpi.com These chemoinformatic profiles help prioritize which derivatives to synthesize and advance in the drug discovery pipeline, saving significant time and resources.

Table 3: Key Chemoinformatic Descriptors for Drug Discovery

| Descriptor | Importance | Typical "Drug-Like" Range (Lipinski's Rule) |

|---|---|---|

| Molecular Weight (MW) | Influences size, solubility, and diffusion. | < 500 Da |

| logP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting absorption and membrane permeability. | < 5 |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds; influences solubility and binding. | < 5 |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms; influences solubility and binding. | < 10 |

| Polar Surface Area (PSA) | Sum of surfaces of polar atoms; correlates with membrane permeability. | < 140 Ų |

| Rotatable Bonds | Number of bonds with free rotation; affects conformational flexibility and binding entropy. | < 10 |

Applications of 2 5 Fluorobenzofuran 3 Yl Acetic Acid in Chemical Biology and Medicinal Chemistry Research

Role of 2-(5-fluorobenzofuran-3-yl)acetic Acid as a Synthetic Intermediate for Biologically Active Molecules

The structural framework of this compound serves as a crucial starting point for the synthesis of a variety of biologically active molecules. Its inherent reactivity and substitution patterns make it an ideal precursor for creating complex chemical entities with therapeutic potential.

One of the most significant applications of this compound is as a key intermediate in the synthesis of potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various diseases, including cancer and neurodegenerative disorders.

A prominent example is the clinical candidate 9-ING-41, a small molecule inhibitor of GSK-3β with broad-spectrum preclinical antitumor activity. The chemical name for 9-ING-41 is 3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-(1,3)dioxolo(4,5-f)indol-7-yl)-pyrrole-2,5-dione, highlighting the integral role of the 5-fluorobenzofuran (B42319) moiety derived from this compound in its structure. nih.gov The development of 9-ING-41 and other related benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) underscores the importance of this chemical class in targeting GSK-3β. nih.gov These inhibitors are typically ATP-competitive, binding to the active site of the enzyme and preventing the phosphorylation of its downstream substrates. nih.gov

| GSK-3β Inhibitor | Chemical Scaffold | Significance |

| 9-ING-41 | Benzofuran-3-yl-(indol-3-yl)maleimide | A clinically relevant small-molecule GSK-3β inhibitor with broad-spectrum preclinical antitumor activity. nih.gov |

| Compound 1 (from a series of benzofuran-3-yl-(indol-3-yl)maleimides) | Benzofuran-3-yl-(indol-3-yl)maleimide | Found to block mania-like effects in rodents, suggesting potential for treating bipolar/mood disorders. nih.gov |

This table provides an overview of GSK-3β inhibitors derived from the benzofuran (B130515) scaffold.

Beyond GSK-3β, the benzofuran scaffold, for which this compound is a key precursor, has been explored for the development of modulators for other specific biological pathways. This versatility highlights the potential of this chemical entity in generating a diverse range of bioactive compounds.

For instance, derivatives of the 2-aroylbenzofuran scaffold have been designed and synthesized as potent and selective inhibitors of human monoamine oxidase B (hMAO-B). nih.gov hMAO-B is a key enzyme in the metabolic pathway of dopamine (B1211576) and its inhibition is a therapeutic strategy for Parkinson's disease. nih.gov In another area of research, an acylsulfonamide-benzofuran series was identified as a novel structural class for the inhibition of lysine (B10760008) acetyltransferases KAT6A and KAT6B, which are involved in chromatin regulation and are frequently amplified in various cancers. nih.gov

Investigating Mechanistic Aspects of Action for this compound Derivatives

Understanding the mechanism of action of derivatives of this compound is crucial for their optimization as therapeutic agents. This involves detailed studies of their interactions with biological targets at a molecular level.

Enzyme inhibition studies are fundamental to characterizing the potency and selectivity of bioactive molecules. For derivatives of this compound, these studies are often complemented by computational methods to elucidate their binding modes within the active sites of their target enzymes.

In the case of 2-aroylbenzofuran derivatives as hMAO-B inhibitors, molecular modelling studies have provided insights into the molecular mechanisms responsible for their high inhibitory potency and selectivity. nih.gov Similarly, for 2-arylbenzofuran-containing compounds as cyclooxygenase-2 (COX-2) inhibitors, molecular docking has been used to screen potential candidates and analyze their interactions within the enzyme's active site. researchgate.net These in silico approaches, combined with experimental data, help in understanding the structure-activity relationships and guide the design of more effective inhibitors.

| Enzyme Target | Derivative Class | Key Findings from Inhibition and Binding Studies |

| hMAO-B | 2-Aroylbenzofurans | Acted as potent and selective inhibitors with IC50 values in the nanomolar range. Molecular modelling provided insights into their binding mechanisms. nih.gov |

| COX-2 | 2-Arylbenzofurans | Molecular docking discriminated the best-docked compounds, which correlated with lower in-vitro IC50 values for COX-2 inhibition. researchgate.net |

| KAT6A/B | Acylsulfonamide-benzofurans | A new structural class for KAT6A/B inhibition, optimized using molecular modeling and cocrystal structure determination. nih.gov |

This interactive table summarizes the findings from enzyme inhibition and binding site analysis of various benzofuran derivatives.

Derivatives of the benzofuran scaffold have also been investigated for their ability to interact with and modulate the function of various receptors. These studies are essential for developing drugs that target receptor-mediated signaling pathways.

For example, arylpiperazine derivatives, which can be conceptually linked to the broader class of benzofuran-containing molecules, have been studied for their targeting of the 5-HT2A serotonin (B10506) receptor. nih.gov Molecular docking and dynamics simulations have been employed to explore the binding modes of these ligands within the receptor's active site. nih.gov Similarly, the GABAA receptor, a key player in inhibitory neurotransmission, has been a target for pyrazoloquinolinones, with in silico approaches used to investigate their binding at the extracellular α+/β- interface. These studies provide a framework for understanding the structure-activity relationships that govern the interaction of benzofuran-related molecules with their receptor targets.

Chemical Probes and Tools Derived from this compound for Biological System Interrogation

The development of chemical probes and tools is a critical aspect of chemical biology, enabling the study and interrogation of complex biological systems. While direct examples of probes derived specifically from this compound are not extensively documented, the principles of probe design can be applied to this scaffold.

Application in Novel Scaffold Design for Drug Discovery Research

The benzofuran ring system, the core of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. This designation is due to its ability to form the structural basis for ligands that can interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. scienceopen.com The specific structure of this compound, featuring a fluorine atom at the 5-position and an acetic acid moiety at the 3-position, provides a versatile template for designing novel therapeutic agents.

The fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of the molecule. The acetic acid group offers a convenient point for chemical modification, allowing for the synthesis of amides, esters, and other derivatives to explore structure-activity relationships (SAR). acs.org Researchers leverage this scaffold to develop inhibitors for various enzymes and receptors implicated in disease.

For instance, the benzofuran nucleus is a key component in the design of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. nih.govresearchgate.net By modifying the core scaffold, researchers have synthesized derivatives that exhibit potent inhibitory activity against this enzyme. nih.gov The general strategy involves using the benzofuran core to anchor the molecule within the active site of the enzyme, while various substituents are added to optimize interactions with key amino acid residues.

Another significant application of the benzofuran scaffold is in the development of kinase inhibitors. For example, derivatives of this scaffold have been investigated as inhibitors of KAT6A and KAT6B, which are histone acetyltransferases involved in gene expression and linked to cancer. acs.org In these cases, the benzofuran structure serves as a bioisostere or mimic of a natural substrate component, effectively blocking the enzyme's catalytic activity. The design process often involves computational modeling to predict binding modes, followed by targeted synthesis and biological evaluation. nih.gov

The versatility of the this compound scaffold is further demonstrated by its use in developing antagonists for receptors like the P2Y14 receptor, which is a target for inflammatory diseases such as acute lung injury. nih.gov While the lead compounds in these studies may have different core structures, the principles of using rigid cyclic systems like benzofuran to orient functional groups for optimal receptor binding are central to the drug design process.

Table 1: Examples of Drug Discovery Research Utilizing the Benzofuran Scaffold

| Target Class | Specific Target Example | Therapeutic Area | Role of Benzofuran Scaffold |

| Enzyme Inhibitors | Acetylcholinesterase (AChE) | Alzheimer's Disease | Serves as a core structure for designing ligands that bind to the enzyme's active site. nih.gov |

| Enzyme Inhibitors | Histone Acetyltransferases (KAT6A/KAT6B) | Oncology | Acts as a diphosphate (B83284) mimic and provides a rigid core for orienting substituents. acs.org |

| Receptor Antagonists | P2Y14 Receptor | Anti-inflammatory | Provides a foundational structure for developing potent and selective antagonists. nih.gov |

Development of Imaging Agents and Fluorescent Probes from this compound Analogs

The structural characteristics of the benzofuran moiety make it an attractive platform for the development of fluorescent probes and imaging agents. mdpi.com Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological molecules, ions, and events in living cells and tissues. rsc.org Analogs of this compound can be chemically modified to create molecules that exhibit changes in their fluorescence properties upon interaction with a specific biological target.

The design of such probes often involves incorporating the benzofuran scaffold as the core fluorophore. The inherent fluorescence of the benzofuran system can be modulated by attaching specific recognition units or reactive groups. Several mechanisms are commonly employed in the design of fluorescent probes that could be applied to benzofuran analogs:

Photoinduced Electron Transfer (PET): A recognition unit that quenches the fluorescence of the benzofuran fluorophore is attached. Upon binding to the target analyte, a conformational change occurs that disrupts the PET process, leading to a "turn-on" of fluorescence. rsc.org

Excited-State Intramolecular Proton Transfer (ESIPT): Molecules designed with this mechanism, such as derivatives of 2-(2-hydroxyphenyl)benzothiazole (B1206157) (a structural relative of benzofuran), exhibit dual emission bands. The binding of an analyte can alter the proton transfer process, causing a ratiometric shift in the fluorescence emission, which allows for more precise quantification. mdpi.com

Michael Addition: An electron-withdrawing group, such as an α,β-unsaturated carbonyl moiety, can be attached to the benzofuran scaffold to act as a Michael acceptor. Nucleophilic species like biothiols can react with this acceptor, leading to a change in the electronic structure of the molecule and a corresponding change in fluorescence. rsc.org

The acetic acid side chain of this compound provides a straightforward handle to conjugate the benzofuran core to peptides, antibodies, or other biomolecules for targeted imaging. Furthermore, the fluorine atom can be replaced with other functional groups or isotopes for developing multimodal imaging agents, for example, for use in Positron Emission Tomography (PET) or Electron Paramagnetic Resonance Imaging (EPRI). nih.gov For instance, a paramagnetic probe molecule could be attached to the scaffold to create an agent for measuring oxygen concentration in tissues. nih.gov

Table 2: Design Strategies for Fluorescent Probes Based on Benzofuran Analogs

| Design Mechanism | Principle of Operation | Potential Analyte |

| Photoinduced Electron Transfer (PET) | Analyte binding disrupts fluorescence quenching, causing a "turn-on" signal. rsc.org | Metal ions, enzymes |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Analyte interaction alters the proton transfer pathway, causing a ratiometric fluorescence change. mdpi.com | pH, boronic acids |

| Michael Addition | Nucleophilic addition of the analyte to a reactive site on the probe changes its electronic properties and fluorescence. rsc.org | Biothiols (e.g., Cysteine) |

| Conjugation via Acetic Acid Group | The core fluorophore is covalently linked to a targeting moiety (e.g., peptide) to direct it to a specific location. | Cellular receptors, specific proteins |

Future Research Directions and Challenges in 2 5 Fluorobenzofuran 3 Yl Acetic Acid Chemistry

Advancements in Stereoselective Synthesis of 2-(5-fluorobenzofuran-3-yl)acetic Acid Enantiomers

The biological activity of chiral molecules is often enantiomer-dependent, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Consequently, the development of stereoselective synthetic routes to obtain enantiomerically pure this compound is of paramount importance.

Future research in this area will likely focus on the development of novel catalytic asymmetric methods. researchgate.net Transition-metal-catalyzed intramolecular hydroarylation represents a promising avenue for the enantioselective synthesis of 3-substituted dihydrobenzofurans, which can serve as precursors. rsc.orgnii.ac.jprsc.org Iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones, for instance, has shown high yields and enantioselectivity for related structures. rsc.orgnii.ac.jprsc.org The adaptation of such methods to substrates suitable for the synthesis of the 5-fluoro-substituted target molecule is a key area for exploration.

Another critical challenge is the control of stereoselectivity in the synthesis of complex benzofuran (B130515) derivatives. numberanalytics.com The development of asymmetric catalysts or the use of chiral auxiliaries are strategies that require further investigation to address this issue. numberanalytics.com Furthermore, enzymatic resolutions offer a green and efficient alternative for the separation of enantiomers. mdpi.com Research into identifying specific lipases or other enzymes that can selectively resolve racemic mixtures of this compound or its esters will be a valuable pursuit. mdpi.com

| Chiral Chromatography | Separation of enantiomers from a racemic mixture using a chiral stationary phase in high-performance liquid chromatography (HPLC). mdpi.com | Applicable to a wide range of compounds, provides both analytical and preparative separation. | High cost of chiral columns and solvents, limited scalability for large-scale production. |

Integration of Artificial Intelligence and Machine Learning in Derivative Design and Synthesis Planning

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery and chemical synthesis. acs.org For this compound, these computational tools can significantly accelerate the design of novel derivatives with improved pharmacological profiles and aid in the planning of efficient synthetic routes.

ML models can be trained on existing data of benzofuran derivatives to predict their biological activities, toxicity, and pharmacokinetic properties. scispace.com This allows for the in-silico screening of vast virtual libraries of potential derivatives, prioritizing the synthesis of compounds with the highest probability of success. Generative AI models can even design entirely new molecules based on the this compound scaffold, optimized for specific biological targets. acs.org

Exploring Novel Biological Targets and Therapeutic Areas for this compound Scaffold

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov While the primary therapeutic targets for this compound may currently be established, a significant area of future research lies in the exploration of novel biological targets and therapeutic indications.

Systematic screening of this compound and its derivatives against a broad panel of biological targets, such as enzymes, receptors, and ion channels, could uncover unexpected activities. The presence of the fluorine atom can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to unique interactions with biological macromolecules.

Recent research on benzofuran derivatives has highlighted their potential as inhibitors of enzymes like aldose reductase and as anticancer agents. nih.gov The exploration of the this compound scaffold for these and other emerging therapeutic areas, such as neurodegenerative diseases and viral infections, is a promising direction for future investigations.

Development of High-Throughput Screening Assays for Identifying Active Derivatives

To efficiently explore the therapeutic potential of a large number of this compound derivatives, the development of robust and efficient high-throughput screening (HTS) assays is crucial. HTS allows for the rapid testing of thousands of compounds, enabling the identification of "hit" molecules with desired biological activity.

Future research should focus on designing and validating cell-based and biochemical assays that are amenable to automation and miniaturization. For example, if targeting a specific enzyme, a fluorescence-based assay could be developed to measure enzyme inhibition in a 384- or 1536-well plate format. For identifying compounds with anticancer activity, automated microscopy and image analysis could be used to assess cell viability and morphology after treatment with the derivatives.

A key challenge in HTS is the potential for false positives and false negatives. Therefore, rigorous assay validation and the implementation of secondary and orthogonal screening methods are essential to confirm the activity of initial hits and to elucidate their mechanism of action.

Addressing Scalability and Efficiency in the Production of this compound Derivatives

For a promising drug candidate to transition from the laboratory to the clinic, the development of a scalable, cost-effective, and environmentally friendly manufacturing process is a prerequisite. Many synthetic methods developed in academic laboratories are not readily transferable to large-scale production. numberanalytics.com

Future research must address the challenges of scalability for the synthesis of this compound and its derivatives. numberanalytics.com This includes moving away from stoichiometric reagents to catalytic processes, minimizing the use of hazardous solvents and reagents, and optimizing reaction conditions to maximize yield and purity while reducing waste. acs.orgnih.gov The development of continuous flow chemistry processes for the synthesis of key intermediates or the final active pharmaceutical ingredient could offer significant advantages in terms of safety, efficiency, and scalability.

A significant hurdle is often the regioselectivity of reactions when constructing the substituted benzofuran core. numberanalytics.com Developing robust and scalable methods that consistently provide the desired isomer in high purity is a critical area for process chemistry research. Furthermore, ensuring a reliable and cost-effective supply of starting materials is essential for the economic viability of large-scale production.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.